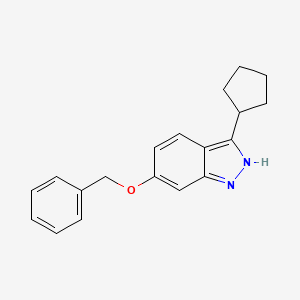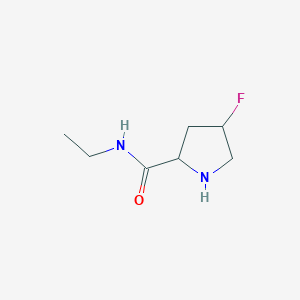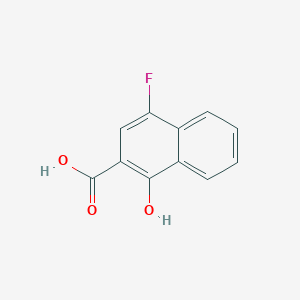
1-Tert-butylcyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butylcyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with a tert-butyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene followed by selective hydrogenation and hydroxylation. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent like tert-butyl bromide . The intermediate product is then subjected to hydrogenation using a palladium catalyst under mild conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: 1-tert-butylcyclopent-2-en-1-one.
Reduction: 1-tert-butylcyclopentanol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butylcyclopent-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-butylcyclopent-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors . The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butylcyclopent-2-en-1-ol can be compared with other similar compounds, such as:
1-tert-butylcyclopentan-1-ol: This compound lacks the double bond in the cyclopentene ring, resulting in different reactivity and applications.
2-tert-butyl-2-cyclopenten-1-ol: This isomer has the tert-butyl group at a different position, leading to variations in chemical behavior and biological activity.
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the reactivity of the hydroxyl group with the steric effects of the tert-butyl group. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-tert-butylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)9(10)6-4-5-7-9/h4,6,10H,5,7H2,1-3H3 |
InChI-Schlüssel |
QFYNVNROKGZOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


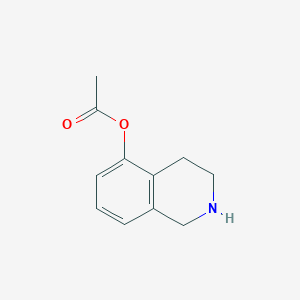
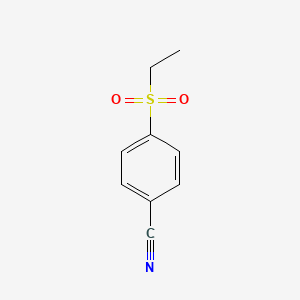
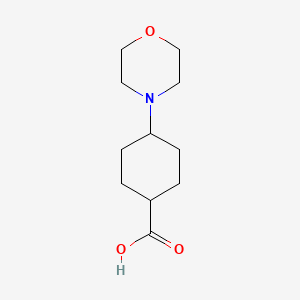
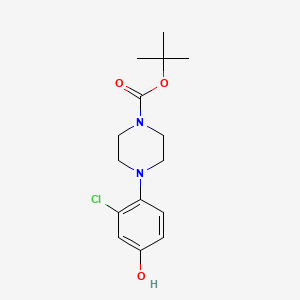
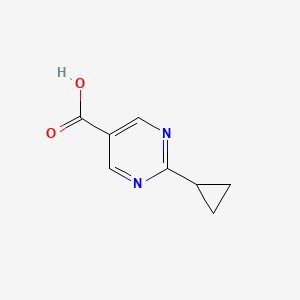

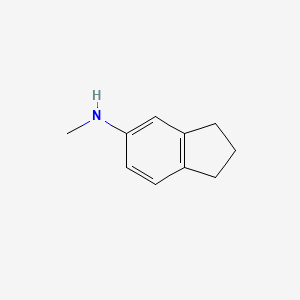
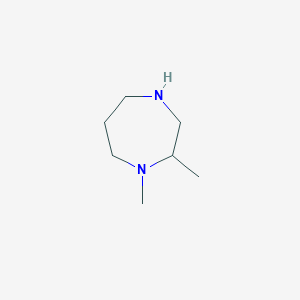

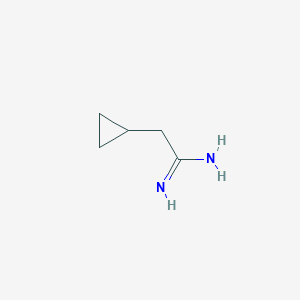
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)
